molecular formula C10H10O5 B1194665 Methyl haematommate CAS No. 34874-90-3

Methyl haematommate

Cat. No. B1194665
CAS RN: 34874-90-3
M. Wt: 210.18 g/mol
InChI Key: PXFMUVDLJWXOQM-UHFFFAOYSA-N
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Description

“Methyl haematommate” is an organic compound that belongs to the class of p-hydroxybenzoic acid alkyl esters . It is also known as methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate . This compound has been identified as an antifungal agent isolated from Stereocaulon ramulosum .


Synthesis Analysis

The synthesis of “Methyl haematommate” involves the use of a flavin-dependent halogenase, DnHal, which is a type of enzyme that acts on aromatic compounds . The enzyme was expressed in Pichia pastoris and showed biocatalytic activity towards tryptophan and an aromatic compound methyl haematommate .


Molecular Structure Analysis

The molecular structure of “Methyl haematommate” is characterized by the presence of a chlorinated product at m/z 239.0565 and 241.0552; and m/z 243.0074 and 245.0025 . This indicates that the compound has undergone halogenation, a process that involves the addition of halogens to a molecule .


Chemical Reactions Analysis

“Methyl haematommate” undergoes enzymatic halogenation, a process that involves the addition of halogens to a molecule . This reaction is governed by the Flavin-dependent halogenases (F-Hals) which offer high substrate specificity .

Scientific Research Applications

  • Synthesis of Related Compounds : Methyl haematommate is used in the synthesis of other chemical compounds like dimethyl thamnolate and dimethyl hypothamnolate. This application is particularly significant in organic chemistry and pharmaceuticals, where these compounds might have further applications or serve as models for drug design (Aghoramurthy, Seshadri, & Venkatasubramanian, 1957).

  • DNA Methylation Studies : Although not directly related to Methyl haematommate, studies on DNA methylation, a process crucial for cellular differentiation and regulation, highlight the importance of understanding methylation processes in biology and medicine. These studies might provide context for the broader implications of methyl groups in biological systems (Houseman et al., 2012), (Smith & Meissner, 2013).

  • Secondary Metabolites Study : Methyl haematommate is identified as a secondary metabolite in lichen Parmotrema praesorediosum. This points to its role in the natural biosynthetic pathways of certain organisms and could be significant in ecological or pharmacological research (Azman, Khalid, & Bakar, 2018).

  • Herbicide Research : Research on the efficacy of various herbicides, including methyl derivatives, informs agricultural practices and the development of more effective and environmentally friendly herbicides (Zand et al., 2007).

  • Lichen Products Study : Studies of lichen products, including Methyl haematommate, contribute to understanding the chemical diversity and potential uses of lichens, which can range from pharmaceutical applications to ecological indicators (Culberson, Culberson, & Johnson, 1986).

Future Directions

The future directions for “Methyl haematommate” could involve further exploration of its potential uses in the management of oxidative stress and treatment of chronic diseases . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards.

properties

IUPAC Name

methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-5-3-7(12)6(4-11)9(13)8(5)10(14)15-2/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFMUVDLJWXOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343723
Record name Methyl haematommate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate

CAS RN

34874-90-3
Record name Methyl haematommate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
BJ Hickey, AJ Lumsden, ALJ Cole, JRL Walker - 1990 - ir.canterbury.ac.nz
… ramulosum (Lamb 1951) and it is possible that our isolation of methyl haematommate could be an artefact of the isolation procedure (Hylands & Ingolfsdottir 1985). However when small …
Number of citations: 26 ir.canterbury.ac.nz
JL SHUI - Chinese Traditional and Herbal Drugs, 2017 - pesquisa.bvsalud.org
… MTT results showed that methyl haematommate could significantly inhibit the proliferation of … Cell cycle analysis indicated that methyl haematommate could arrest cancer cells at G0/G1. …
Number of citations: 0 pesquisa.bvsalud.org
NKT Pham, HT Nguyen, TBN Dao… - Natural Product …, 2022 - Taylor & Francis
… acid (5), 5-chloroorsellinic acid (6), methyl haematommate (7), and methyl β-orsellinate (8) were … Cristiferide B and methyl haematommate revealed potent inhibition toward alpha-…
Number of citations: 7 www.tandfonline.com
R Kalra, XA Conlan, M Gupta, C Areche… - Natural Product …, 2022 - Taylor & Francis
… Methyl haematommate (PF-1) was observed to provide significant activity against the PA-1 cell line with a GI 50 at 25.28 µg/mL and moderate activity against the MCF-7 cell line with GI …
Number of citations: 2 www.tandfonline.com
LS Perico-Franco, JL Rojas… - Pharmaceutical …, 2015 - pharmabiosciencejournal.com
… Lobariellin (1) and methyl haematommate (4) were the best … effect of lobariellin (1) and methyl haematommate (4) is according to … Methyl haematommate (4) had a cytoprotective effect …
Number of citations: 12 pharmabiosciencejournal.com
VM Thadhani, V Karunaratne - Oxidative medicine and cellular …, 2017 - hindawi.com
… Further, methylorsellinate, methyl-𝛽-orcinol carboxylate, methyl haematommate, orsellinic acid, and lobaric acid have likewise been reported as immunomodulators in addition to …
Number of citations: 53 www.hindawi.com
IS Rojas, B Lotina-Hennsen, R Mata - Journal of natural products, 2000 - ACS Publications
… Among them, lecanorin (1), methyl-β-orcinol carboxylate, methyl orsellinate, orcinol, and methyl haematommate (3) caused significant inhibition of the radicle growth and germination of …
Number of citations: 46 pubs.acs.org
LS Perico-Franco… - Pharmaceutical …, 2015 - pharmabiosciencejournal.com
… The active constituents namely porphyrilic acid (3), methyl haematommate (4), methyl β-orcinolcaboxylate (5) and atranorin (6) were isolated from the Stereocaulon strictum. The …
Number of citations: 8 pharmabiosciencejournal.com
M Millot, S Tomasi, S Sinbandhit, J Boustie - Phytochemistry Letters, 2008 - Elsevier
… Six known compounds, atranorin (1) and its derivatives methyl β-orcinol carboxylate (2) and methyl haematommate (3), the depsidones α-alectoronic acid (4) and α-collatolic acid (5), …
Number of citations: 16 www.sciencedirect.com
TT Nguyen, T Nguyen Quoc Chau… - Natural Product …, 2021 - Taylor & Francis
Chemical investigation of the lichen Dirinaria applanata led to isolate nine compounds including a new hopane derivative, 1β-acetoxy-21α-hopane-3β,22-diol (1) together with six …
Number of citations: 8 www.tandfonline.com

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